盐酸维那卡兰-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
Chemical Reactions Analysis
Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Physical And Chemical Properties Analysis
Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .
科学研究应用
Cardioversion of Atrial Fibrillation
Scientific Field
Cardiology
Summary of Application
Vernakalant-d6 Hydrochloride is used for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm in adults .
Methods of Application
The drug is administered intravenously, typically as a 10-minute infusion at a dose of 3 mg/kg. If AF persists after a 15-minute observation period, a second infusion of 2 mg/kg may be given .
Results and Outcomes
Clinical trials have shown that Vernakalant-d6 Hydrochloride successfully converts AF to sinus rhythm in approximately 50% of patients within 8 to 14 minutes of administration. The majority of patients who convert remain in sinus rhythm for at least 24 hours .
Electrophysiological Studies
Scientific Field
Electrophysiology
Summary of Application
Vernakalant-d6 Hydrochloride is studied for its effects on myocardial repolarization and its potential to treat arrhythmias without causing proarrhythmia .
Methods of Application
In electrophysiological studies, Vernakalant-d6 Hydrochloride is applied to isolated heart models or in vivo to assess its impact on action potentials and refractory periods .
Results and Outcomes
Studies have demonstrated that Vernakalant-d6 Hydrochloride significantly prolongs the atrial action potential duration and effective refractory period without inducing proarrhythmic effects .
Management of Postoperative Atrial Fibrillation
Scientific Field
Cardiothoracic Surgery
Summary of Application
Vernakalant-d6 Hydrochloride is used to manage postoperative AF, particularly within 3 days of cardiac surgery .
Methods of Application
The administration protocol is similar to that for non-surgical AF patients, with careful monitoring due to the patients’ postoperative status .
Results and Outcomes
Vernakalant-d6 Hydrochloride has shown efficacy in converting postoperative AF to sinus rhythm, contributing to improved post-surgical recovery .
Pharmacodynamics and Pharmacokinetics Studies
Scientific Field
Pharmacology
Summary of Application
Vernakalant-d6 Hydrochloride’s pharmacodynamics and pharmacokinetics are studied to understand its mechanism of action and metabolic pathways .
Methods of Application
Clinical studies involve dosing patients and measuring plasma levels, metabolic activity, and excretion rates to determine the drug’s behavior in the body .
Results and Outcomes
The drug is rapidly distributed and metabolized, primarily through CYP2D6-mediated O-demethylation and renal excretion. Its elimination half-life varies based on the patient’s metabolic profile .
Clinical Trials for Safety and Efficacy
Scientific Field
Clinical Research
Summary of Application
Vernakalant-d6 Hydrochloride undergoes clinical trials to evaluate its safety and efficacy in various patient populations .
Methods of Application
Randomized controlled trials compare Vernakalant-d6 Hydrochloride to placebos or active drugs in patients with AF .
Results and Outcomes
Meta-analyses of clinical trials indicate that Vernakalant-d6 Hydrochloride is effective in cardioverting AF and has a tolerable safety profile .
Treatment of Atrial Flutter
Summary of Application
Vernakalant-d6 Hydrochloride is explored for its potential to treat atrial flutter (AFL), a condition related to AF .
Methods of Application
In clinical trials, Vernakalant-d6 Hydrochloride is administered to patients with AFL to assess its ability to convert to sinus rhythm .
Results and Outcomes
While Vernakalant-d6 Hydrochloride has not been found to restore sinus rhythm in AFL patients, it has been observed to slow the ventricular response rate and is well-tolerated .
These applications showcase the versatility of Vernakalant-d6 Hydrochloride in the field of cardiology, from acute treatment scenarios to in-depth pharmacological studies. The outcomes from these applications contribute to a better understanding of the drug’s potential and limitations in treating cardiac arrhythmias.
Pharmacology of Atrial-Selective Potassium Channel Blockade
Summary of Application
Vernakalant-d6 Hydrochloride is studied for its atrial-selective potassium channel blockade properties, which may offer a safer profile for treating atrial fibrillation (AF) without affecting ventricular refractoriness .
Methods of Application
The compound is applied to cardiac tissue samples or in vivo models to observe its effects on atrial and ventricular action potentials, particularly focusing on the atrial-selective potassium currents .
Results and Outcomes
Research indicates that Vernakalant-d6 Hydrochloride effectively targets atrial-selective potassium currents, prolonging the atrial action potential without significantly affecting the Q-T interval or ventricular effective refractory period .
Role in Rapid Conversion of Atrial Fibrillation
Scientific Field
Emergency Medicine
Summary of Application
Vernakalant-d6 Hydrochloride is evaluated for its role in the rapid conversion of recent-onset AF to normal sinus rhythm in emergency settings .
Methods of Application
Patients presenting with recent-onset AF are administered Vernakalant-d6 Hydrochloride intravenously under clinical monitoring to assess the rapidity and efficacy of cardioversion .
Results and Outcomes
Clinical trials have shown that Vernakalant-d6 Hydrochloride can convert AF to normal sinus rhythm within a median time of 8 to 14 minutes, with a significant number of patients maintaining sinus rhythm at 24 hours .
Investigating Proarrhythmic Potential
Scientific Field
Toxicology
Summary of Application
The proarrhythmic potential of Vernakalant-d6 Hydrochloride is investigated to ensure its safety profile in the treatment of cardiac arrhythmias .
Methods of Application
Toxicological studies involve administering the drug to animal models and monitoring for any signs of proarrhythmic effects, such as ventricular arrhythmias .
Results and Outcomes
Studies suggest that Vernakalant-d6 Hydrochloride has a low proarrhythmic risk compared to other antiarrhythmic agents, as it does not significantly affect ventricular refractoriness .
Efficacy in Non-Surgical Patients
Scientific Field
Internal Medicine
Summary of Application
The efficacy of Vernakalant-d6 Hydrochloride is assessed in non-surgical patients with AF of less than 7 days’ duration .
Methods of Application
Non-surgical patients with recent-onset AF are treated with Vernakalant-d6 Hydrochloride, and the success rate of cardioversion to sinus rhythm is measured .
Results and Outcomes
Vernakalant-d6 Hydrochloride demonstrates a high efficacy rate in converting recent-onset AF to sinus rhythm in non-surgical patients, with a favorable safety profile .
Management of Hypotension Events
Scientific Field
Cardiovascular Pharmacology
Summary of Application
The management of hypotension events associated with the administration of Vernakalant-d6 Hydrochloride is an important aspect of its clinical use .
Methods of Application
During the infusion of Vernakalant-d6 Hydrochloride, patients are closely monitored for signs of hypotension, and standard supportive measures are employed if necessary .
Results and Outcomes
While hypotension can occur in a small number of patients during or after the infusion of Vernakalant-d6 Hydrochloride, it is typically transient and can be managed effectively with standard interventions .
Comparative Studies with Other Antiarrhythmics
Scientific Field
Comparative Pharmacology
Summary of Application
Vernakalant-d6 Hydrochloride is compared with other antiarrhythmic drugs to determine its relative efficacy and safety in converting AF to sinus rhythm .
Methods of Application
Randomized controlled trials compare the effects of Vernakalant-d6 Hydrochloride with other antiarrhythmics in patients with AF, measuring cardioversion rates and adverse events .
Results and Outcomes
Comparative studies indicate that Vernakalant-d6 Hydrochloride has a comparable or superior efficacy in cardioverting AF with a lower incidence of adverse effects, particularly proarrhythmic events .
安全和危害
未来方向
Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .
属性
CAS 编号 |
866455-16-5 |
---|---|
产品名称 |
Vernakalant-d6 Hydrochloride |
分子式 |
C₂₀H₂₆D₆ClNO₄ |
分子量 |
391.96 |
同义词 |
Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。